5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Description
Properties
CAS No. |
88796-44-5 |
|---|---|
Molecular Formula |
C13H8N4O3 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-nitro-1-phenylpyrazolo[3,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-12-11-6-10(17(19)20)7-14-13(11)16(15-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PREAVQAGNDKVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=N3)[N+](=O)[O-])C(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenylpyrazolo[3,4-b]pyridine Intermediates
The pyrazolo[3,4-b]pyridine core is synthesized via cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole (1 ) with electrophilic reagents. For instance, treatment of 1 with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions yields 1-phenylpyrazolo[3,4-b]pyridines. Introducing the nitro group at position 5 is achieved through nitration of intermediates using mixed acids (HNO₃/H₂SO₄) at 0–5°C, though regioselectivity depends on directing groups.
Formylation via Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent (DMF/POCl₃) selectively formylates position 3 of the pyrazole ring. For example, 5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes formylation in DMF-POCl₃ at 0°C, followed by gradual warming to 70°C, yielding the carbaldehyde derivative in 85–90% yield. This method is favored for its efficiency and compatibility with nitro groups, which remain stable under these conditions.
Key Conditions
Sequential Nitration and Formylation Strategies
An alternative approach involves nitration after formylation to preserve the aldehyde functionality.
Formylation Followed by Nitration
-
Formylation : 1-Phenylpyrazolo[3,4-b]pyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack reaction.
-
Nitration : The intermediate is nitrated using fuming HNO₃ in H₂SO₄ at −10°C, targeting position 5 of the pyridine ring. This step achieves 70–75% yield, with minor byproducts from over-nitration.
Challenges
-
The electron-withdrawing aldehyde group deactivates the ring, necessitating vigorous nitration conditions.
-
Competing oxidation of the aldehyde to carboxylic acid requires careful temperature control.
Cyclocondensation of Prefunctionalized Building Blocks
Pfitzinger-Type Cyclocondensation
5-Nitro-3-aminopyrazole (2 ) reacts with α-ketoglutaraldehyde in acetic acid to form the pyrazolo[3,4-b]pyridine core. Subsequent formylation via Vilsmeier-Haack reagent introduces the aldehyde group.
Reaction Scheme
Japp-Klingemann Reaction
Hydrazones derived from 2-chloro-3-nitropyridine (3 ) undergo cyclization with acetylacetone in ethanol under O₂, forming the pyrazole ring. Formylation is achieved in situ using DMF/POCl₃, yielding the target compound in a one-pot procedure.
Advantages
-
Combines cyclization and formylation steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | 5-Nitro-pyrazolo[3,4-b]pyridine | Formylation | 85–90 | Requires pre-nitrated core |
| Sequential Nitration | Pyrazolo[3,4-b]pyridine-3-carbaldehyde | Nitration | 70–75 | Risk of over-nitration |
| Pfitzinger Cyclization | 5-Nitro-3-aminopyrazole | Cyclocondensation → Formylation | 65–70 | Multi-step purification |
| Japp-Klingemann | 2-Chloro-3-nitropyridine | Hydrazone cyclization → Formylation | 80 | Sensitivity to O₂ atmosphere |
Mechanistic Insights
Chemical Reactions Analysis
Friedlander Condensation
A common approach for pyrazolo[3,4-b]pyridine derivatives involves the Friedlander reaction, which condenses aminopyrazoles with carbonyl compounds. For example, 5-aminopyrazoles can react with aldehydes or ketones under solvent-free or microwave-assisted conditions to form the core structure . Subsequent nitration and formylation steps would introduce the nitro and aldehyde groups.
Catalytic Approaches
Recent advancements include catalytic systems like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, which facilitate condensation reactions under mild conditions (e.g., 100°C) for pyrazolo[3,4-b]pyridines . Such methods may enable selective functionalization, such as nitration or aldehyde group introduction.
Key Chemical Reactions
The aldehyde group at position 3 enables diverse reactivity, including:
Condensation with Ketones
Pyrazolo[3,4-b]pyridine-3-carbaldehydes react with aromatic ketones (e.g., acetophenone) in the presence of bases like EtONa to form α,β-unsaturated ketones (Scheme 1) . This reaction proceeds via nucleophilic attack on the aldehyde followed by elimination.
Example :
-
Reactant: 1,3-diaryl-1H-pyrazole-4-carbaldehyde
-
Conditions: Methanol, EtONa, reflux
-
Product: α,β-Unsaturated ketones (e.g., 1-(aromatic ketone)-3-(pyrazolyl)propenone)
| Reactant | Conditions | Product Type |
|---|---|---|
| Acetophenone | EtONa, methanol, reflux | α,β-Unsaturated ketone |
| Hippuric acid | Aqueous ammonia | 5-Oxazolones |
Formation of 5-Oxazolones
Reaction with hippuric acid (benzoylglycine) under alkaline conditions generates 5-oxazolones. This involves cyclization of the aldehyde with the amide group of hippuric acid .
Spiro Heterocycle Formation
Pyrazolo[3,4-b]pyridine derivatives can participate in cyclocondensation reactions to form spiro heterocycles. For example, reaction with triphenylphosphine and hydrochloric acid followed by sodium hydroxide treatment yields spiro-fused systems .
NMR Data
The nitro group and aldehyde functionality significantly influence the NMR spectrum:
-
1H NMR :
-
Aldehyde proton: ~9–10 ppm (s, 1H)
-
Nitro group: Absence of nearby protons (strong deshielding)
-
Aromatic protons: 7–9 ppm (multiplets)
-
-
13C NMR :
Example NMR Data (from analogs) :
| Signal | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (H) | 9.8 | s |
| Nitro-adjacent C | 151.5 | – |
| Phenyl C | 128–139 | m |
Mass Spectrometry
The molecular ion peak (M⁺) for analogous compounds typically appears at ~300–400 m/z, with fragmentation patterns indicating cleavage of the heterocyclic rings and nitro groups .
Reaction Conditions and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Friedlander condensation | Solvent-free, microwave heating | 70–90% |
| Nitration | HNO₃/H₂SO₄, rt | 30–50% |
| Aldehyde introduction | Formylation agents, reflux | 50–70% |
Scientific Research Applications
Synthesis of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
The synthesis of 5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole core.
- Nitration : The introduction of the nitro group at the 5-position of the pyrazole ring is achieved through electrophilic nitration.
- Formylation : The final step involves formylation at the 3-position using formic acid or other suitable reagents to yield the desired aldehyde derivative.
Biological Activities
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exhibits a range of biological activities, making it a valuable compound for further research. Key activities include:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that 5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde could serve as a lead compound for developing new anticancer agents .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For example, preliminary tests indicated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies and Research Findings
A comprehensive review of literature reveals numerous studies focusing on the applications of pyrazolo[3,4-b]pyridines, including:
- Synthesis and Characterization : The synthesis methods for derivatives have been optimized for higher yields and purity .
- Biological Evaluations : Various studies have evaluated the biological activities of synthesized compounds, confirming their potential as therapeutic agents .
- Mechanistic Insights : Research has provided insights into the mechanisms through which these compounds exert their biological effects, particularly in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives, which are often compared for their electronic, synthetic, and biological properties. Below is a detailed analysis of its analogs:
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
- Structural Difference : Bromine replaces the nitro group at position 3.
- Reactivity : Bromine is less electron-withdrawing than nitro, reducing electrophilic substitution rates. However, it facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
- Applications : Used in synthesizing 7-azaindazole-chalcone derivatives with antimicrobial activity .
Furazano[3,4-b]pyrazine Derivatives
- Structural Difference: Oxygen and nitrogen atoms replace the pyridine ring, creating a fused furazanopyrazine system.
- Electronic Properties : Enhanced π-conjugation due to fused oxadiazole rings, improving charge transport in photonic materials .
- Applications : Explored as precursors for high-energy materials and optoelectronic devices .
Poly[(4,8-bis-(2-ethylhexyloxy)-benzo[1,2-b:4,5-b']dithiophene)-alt-(4-(2-ethylhexanoyl)-thieno[3,4-b]thiophene)] (PBDTTT-C)
- Structural Difference: A polymer with benzodithiophene and thienothiophene units, lacking the pyrazolo-pyridine core.
- Electronic Properties : Broader absorption spectra and higher hole mobility due to extended conjugation, making it superior for organic solar cells .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The carbaldehyde group in 5-nitro derivatives allows facile condensation with amines or ketones, enabling diverse heterocyclic architectures (e.g., chalcones, imines) .
- Electronic Tuning : Nitro-substituted pyrazolo-pyridines exhibit stronger electron-deficient character compared to bromo analogs, influencing their charge-transfer properties in coordination complexes .
- Biological Activity : Nitro groups enhance antimicrobial potency in some derivatives but may reduce solubility, requiring formulation optimization .
Biological Activity
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C12H9N3O2
- Molecular Weight : 229.22 g/mol
- Chemical Structure : The compound features a pyrazolo[3,4-b]pyridine core with a nitro group at the 5-position and a phenyl group at the 1-position, along with a carbaldehyde functional group at the 3-position.
Synthesis
The synthesis of 5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Starting from phenylhydrazine and appropriate carbonyl compounds.
- Nitro Group Introduction : Nitration of the pyrazole derivative to introduce the nitro group.
- Aldehyde Functionalization : Conversion of a suitable precursor to introduce the aldehyde group at the 3-position.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit notable anticancer properties. Studies indicate that compounds in this class can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer (HCT116)
For instance, one study reported that certain pyrazolo[3,4-b]pyridine derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has also been evaluated for its antimicrobial properties. A series of tests against various bacterial strains showed that this compound exhibits significant antibacterial activity. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The observed IC50 values were comparable to those of established anti-inflammatory drugs .
Case Study 1: Anticancer Activity in Vivo
In a recent study involving xenograft models of breast cancer, administration of 5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole-4-carbaldehyde derivatives as building blocks. A typical approach involves the Vilsmeier-Haack reaction, where 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C) to introduce the carbaldehyde group . For nitro-substituted analogs, nitration reactions are performed post-synthesis using nitric acid or mixed acid systems, requiring careful monitoring to avoid over-nitration or decomposition .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the aromatic proton environment and substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while nitro groups deshield adjacent protons .
- IR Spectroscopy : The carbonyl (C=O) stretch of the carbaldehyde group appears at ~1700 cm⁻¹, and the nitro (NO₂) asymmetric/symmetric stretches are observed at ~1520 and ~1340 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : Pyrazolo[3,4-b]pyridine derivatives are explored as kinase inhibitors, antimicrobial agents, and anticancer candidates. The nitro and carbaldehyde groups enhance electrophilicity, enabling covalent binding to biological targets. For example, nitro groups can act as electron-withdrawing moieties to stabilize transition states in enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
- Methodological Answer : Regioselectivity is influenced by solvent polarity, temperature, and catalysts. For instance:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing intermediate charges, while non-polar solvents may lead to side products .
- Catalysts : FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) enhances reaction efficiency and selectivity by coordinating with intermediates .
- Temperature Control : Lower temperatures (0–25°C) minimize undesired nitro group reduction during functionalization .
Q. How do researchers resolve contradictions in spectroscopic data interpretation for this compound?
- Methodological Answer : Contradictions often arise from tautomerism or dynamic equilibria in solution. Strategies include:
- Variable-Temperature NMR : To observe proton exchange processes or tautomeric shifts. For example, pyrazole ring protons may exhibit splitting changes at elevated temperatures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify dominant tautomeric forms .
- X-ray Crystallography : Resolves ambiguities by providing definitive solid-state structures .
Q. What strategies mitigate side reactions during functionalization of the carbaldehyde group?
- Methodological Answer : The aldehyde group is prone to oxidation or aldol condensation. Mitigation approaches:
- Protecting Groups : Use semicarbazide or thiosemicarbazide to temporarily protect the aldehyde during nitro group introduction .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation to carboxylic acids .
- Low-Temperature Quenching : Rapid cooling after nitration prevents degradation of the aldehyde moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
